molecular formula C7H6FNO3 B128867 2-Fluoro-6-nitroanisole CAS No. 484-94-6

2-Fluoro-6-nitroanisole

Cat. No. B128867
Key on ui cas rn: 484-94-6
M. Wt: 171.13 g/mol
InChI Key: RVPBBFKWSJLAPD-UHFFFAOYSA-N
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Patent
US08114888B2

Procedure details

Potassium carbonate (59.25 g, 0.43 mol) is added slowly to a solution of dimethylformamide (200 mL) containing 2-fluoro-6-nitrophenol (10, 33.63 g, 0.21 mol) and dimethylsulfate (41.0 mL, 0.43 mol) at room temperature. The orange mixture is stirred at 80° C. for 6 h. The resulting yellow mixture is cooled to room temperature, diluted with water (500 mL), and extracted with hexanes (3×500 mL). The combined organic extracts are dried over magnesium sulfate and evaporated under reduced pressure to give 1-fluoro-2-methoxy-3-nitrobenzene as a yellow oil. This product is of sufficient purity (≧95% by NMR spectroscopy) to use directly in the next synthetic step. 1H NMR (CDCl3): δ 4.08 (d, JH-F=2.0 Hz, 3H, OCH3), 7.13 (apparent t of d, JH-H=8.5 Hz, JH-F=5.0 Hz, 1H, H-5), 7.34 (d, JH-F=10.5 Hz, JH-H=8.5 Hz, JH-H=1.5 Hz, 1H, H-6), 7.58 (d of apparent t, JH-H=8.5 Hz, JH-H=1.5 Hz, JH-F=1.5 Hz, 1H, H-4). 19F{1H} NMR (CDCl3): 8-126.7 (s). 13C{1H} NMR (CDCl3): δ 62.6 (d, JC-F=5.5 Hz, OCH3), 120.2 (d, JC-F=3.5 Hz, C-4), 121.1 (d, JC-F=19.5 Hz, C-6), 123.2 (d, JC-F=8.0 Hz, C-5), 142.2 (d, JC-F=14.5 Hz, C-2), 144.8 (br, C-3), 156.2 (d, JC-F=251.5 Hz, C-1). LCMS m/z calcd for C7H6FNO3 ([M]+) 171. Found 183 ([M−CH2O+H+ CH3CN]+, 26%), 183 ([M-CH2O+H]+, 100%).
Quantity
59.25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
33.63 g
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].CN(C)C=O.[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[C:14]=1O.COS(OC)(=O)=O>O>[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[C:14]=1[O:4][CH3:1] |f:0.1.2|

Inputs

Step One
Name
Quantity
59.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
33.63 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])O
Name
Quantity
41 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The orange mixture is stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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